Cas no 1203105-87-6 ([5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate)

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a heterocyclic compound featuring a 1,2-oxazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety, further functionalized with a 2-(2,5-dioxopyrrolidin-1-yl)acetate ester group. This structure suggests potential utility in medicinal chemistry, particularly as a reactive intermediate for bioconjugation or targeted drug delivery, owing to the presence of the N-hydroxysuccinimide (NHS) ester group, which facilitates selective amine coupling. The benzodioxin and oxazole components may contribute to enhanced stability and bioavailability. Its well-defined synthetic route and functional versatility make it suitable for research applications in probe development or covalent inhibitor design.
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate structure
1203105-87-6 structure
商品名:[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
CAS番号:1203105-87-6
MF:C18H16N2O7
メガワット:372.328845024109
CID:5878626
PubChem ID:45497925

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate 化学的及び物理的性質

名前と識別子

    • 1-Pyrrolidineacetic acid, 2,5-dioxo-, [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]methyl ester
    • [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
    • (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
    • F2496-3406
    • 1203105-87-6
    • AKOS024653278
    • インチ: 1S/C18H16N2O7/c21-16-3-4-17(22)20(16)9-18(23)26-10-12-8-14(27-19-12)11-1-2-13-15(7-11)25-6-5-24-13/h1-2,7-8H,3-6,9-10H2
    • InChIKey: CLHYNDVWIWZIFH-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(OCC2C=C(C3=CC=C4OCCOC4=C3)ON=2)=O)C(=O)CCC1=O

計算された属性

  • せいみつぶんしりょう: 372.09575085g/mol
  • どういたいしつりょう: 372.09575085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 582
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 108Ų

じっけんとくせい

  • 密度みつど: 1.425±0.06 g/cm3(Predicted)
  • ふってん: 636.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): -1.78±0.20(Predicted)

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2496-3406-5μmol
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
1203105-87-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2496-3406-10μmol
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
1203105-87-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2496-3406-25mg
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
1203105-87-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2496-3406-4mg
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
1203105-87-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2496-3406-1mg
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
1203105-87-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2496-3406-20mg
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
1203105-87-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2496-3406-30mg
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
1203105-87-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2496-3406-3mg
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
1203105-87-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2496-3406-20μmol
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
1203105-87-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2496-3406-5mg
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
1203105-87-6 90%+
5mg
$69.0 2023-05-16

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate 関連文献

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetateに関する追加情報

Compound Introduction: [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate (CAS No: 1203105-87-6)

The compound [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate, identified by its CAS number 1203105-87-6, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines elements from two distinct heterocyclic systems: the benzodioxin and oxazole moieties, which are well-documented for their pharmacological properties. The presence of these functional groups suggests a potential for diverse biological activities, making this compound a subject of considerable interest in medicinal chemistry research.

In recent years, there has been a growing emphasis on the development of novel heterocyclic compounds due to their inherent biological activity and structural diversity. The benzodioxin scaffold, commonly found in natural products and synthetic drugs, is known for its role in modulating various biological pathways. Specifically, derivatives of benzodioxin have shown promise in the treatment of neurological disorders and inflammation. Similarly, oxazole derivatives are recognized for their antimicrobial and anti-inflammatory properties. The combination of these two scaffolds in [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate creates a unique molecular entity with the potential to exhibit synergistic effects.

The acetic acid derivative moiety in the compound's structure further enhances its pharmacological profile. Acetic acid derivatives are frequently incorporated into drug molecules due to their ability to interact with biological targets effectively. In particular, the ester group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity. This feature makes [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate a promising candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of multi-target interactions in the development of effective therapeutics. The compound's dual heterocyclic nature suggests that it may interact with multiple biological targets simultaneously. For instance, the benzodioxin moiety could interact with serotonergic receptors, while the oxazole ring might engage with inflammatory pathways. This dual action could lead to enhanced therapeutic efficacy and reduced side effects compared to single-target drugs.

The pyrrolidone ring in [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate adds another layer of complexity to its pharmacological potential. Pyrrolidone derivatives have been extensively studied for their role in modulating enzyme activity and receptor binding. Specifically, they have shown promise in the treatment of neurological disorders and cancer by inhibiting key enzymes involved in disease progression. The presence of this moiety in the compound suggests that it may exhibit similar therapeutic effects.

In vitro studies have begun to explore the biological activity of [5-(2,3-dihydro-1,4-benzodioxin-6-yi l)-1,2-o xazol -3 -y l]methyl 2-( 2 ,5 -dioxopy rrolidin -1 -y l)acetate. Initial results indicate that the compound exhibits significant inhibitory activity against certain enzymes and receptors relevant to neurological disorders and inflammation. These findings are particularly encouraging given the growing demand for novel therapeutics in these areas. Further research is ongoing to fully elucidate its mechanism of action and potential therapeutic applications.

The synthesis of this compound represents a testament to the advancements in synthetic chemistry techniques. The ability to construct such complex molecular structures accurately is crucial for drug discovery efforts. Modern synthetic methods allow for precise control over molecular architecture, enabling chemists to design compounds with specific pharmacological properties. This precision is essential for optimizing drug candidates and improving their efficacy.

The future prospects for [5-(2 ,3 -dihydro -1 ,4 -benz od oxin -6 -y i l ) -1 , 2 -ox azol -3 -y l ]methyl 2 -( 2 ,5 -diox o py rrol idin -1 -y l )acetate are promising as ongoing research continues to uncover its full potential. Collaborative efforts between chemists and biologists will be essential for translating laboratory findings into clinical applications. By leveraging interdisciplinary approaches, researchers can accelerate the development of novel therapeutics that address unmet medical needs.

In conclusion,[5-( 2 ,3 -dihydro -1 ,4 -benz od oxin -6 -y i l ) -1 , 2 -ox azol -3 -y l ]methyl 2 -( 2 ,5 -diox o py rrol idin -1 -y l )acetate (CAS No: 1203105–87–6) is a structurally complex and potentially highly active pharmaceutical compound. Its unique combination of heterocyclic moieties suggests broad biological applications across multiple therapeutic areas. As research progresses,[5-( 2 ,3 –dihydro –1 ,4 –benz od oxi n –6 –yi l ) –1 , 2 –ox az ol –3 –yi l ]methyl [ 2 -( [bold] [underline](https://en.wikipedia.org/wiki/Py r rol idone)[/underline] ) ] acetate holds promise as a valuable addition to the pharmaceutical arsenal.

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